Alufibrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aluminium clofibrate involves the esterification of chlorobenzene and isobutyric acid. The reaction typically employs n-butyl magnesium bromide as a catalyst . The process can be summarized as follows:
Esterification: Chlorobenzene reacts with isobutyric acid in the presence of a catalyst to form chlorophenoxy isobutyric acid.
Complex Formation: The chlorophenoxy isobutyric acid is then reacted with aluminium hydroxide to form aluminium clofibrate.
Industrial Production Methods: Industrial production of aluminium clofibrate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Alufibrate undergoes several types of chemical reactions, including:
Hydrolysis: The compound hydrolyzes to form clofibric acid and aluminium hydroxide.
Oxidation and Reduction:
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions can facilitate the hydrolysis of aluminium clofibrate.
Catalysts: n-Butyl magnesium bromide is commonly used in the esterification step of its synthesis.
Major Products:
Hydrolysis Products: Clofibric acid and aluminium hydroxide.
Scientific Research Applications
Alufibrate has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of fibrates and their derivatives.
Biology: Research on its effects on lipid metabolism and its potential role in treating hyperlipidemia.
Medicine: Investigated for its therapeutic potential in lowering lipid levels and its mechanism of action in lipid metabolism.
Industry: Used in the formulation of lipid-lowering drugs and as a reference compound in analytical studies.
Mechanism of Action
The mechanism of action of aluminium clofibrate involves the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARα. This activation leads to increased lipoprotein lipase activity, which enhances the breakdown of triglycerides in lipoproteins. The overall effect is a reduction in very low-density lipoprotein (VLDL) levels and an increase in high-density lipoprotein (HDL) levels .
Comparison with Similar Compounds
Clofibrate: A direct precursor and similar in structure and function.
Gemfibrozil: Another fibrate that lowers lipid levels by activating PPARα but differs in its chemical structure and pharmacokinetics.
Fenofibrate: Similar in function but has a different chemical structure and is often preferred due to its better safety profile.
Uniqueness: Alufibrate is unique due to its specific combination of clofibric acid and aluminium, which may offer distinct pharmacokinetic properties and therapeutic benefits compared to other fibrates .
Properties
CAS No. |
14613-01-5 |
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Molecular Formula |
C20H22AlCl2O7 |
Molecular Weight |
472.3 g/mol |
InChI |
InChI=1S/2C10H11ClO3.Al.H2O/c2*1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;;/h2*3-6H,1-2H3,(H,12,13);;1H2/q;;+2;/p-2 |
InChI Key |
RSMSFENOAKAUJU-UHFFFAOYSA-L |
SMILES |
CC(C)(C(=O)O[Al]OC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl.O |
Canonical SMILES |
CC(C)(C(=O)O[Al]OC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC2=CC=C(C=C2)Cl.O |
24818-79-9 | |
Synonyms |
alfibrate alufibrate aluminum bis(alpha-para-chlorophenoxy)isobutyrate Atherolip |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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